molecular formula C17H17BrFN3O B10963359 N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10963359
M. Wt: 378.2 g/mol
InChI Key: CLFFUMWVMBHNPF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is functionalized with the desired substituents, such as the 2-bromophenyl and 4-fluorophenyl groups.

    Carboxamide Formation: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
  • N-(2-bromophenyl)-4-(4-chlorophenyl)piperazine-1-carboxamide

Uniqueness

N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H17BrFN3O

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H17BrFN3O/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)14-7-5-13(19)6-8-14/h1-8H,9-12H2,(H,20,23)

InChI Key

CLFFUMWVMBHNPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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